1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride
Descripción
Historical Development and Discovery
The discovery of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride is rooted in the broader exploration of tetrahydroisoquinoline (THIQ) alkaloids. The foundational Pictet–Spengler reaction, first reported in 1911, enabled the synthesis of THIQ scaffolds via condensation of β-arylethylamines with aldehydes or ketones. This reaction laid the groundwork for synthesizing substituted THIQ derivatives, including carboxylic acid variants. The 7-carboxylic acid substitution pattern emerged as a focus in the late 20th century, driven by interest in its potential pharmacological applications. Early synthetic routes involved protecting the carboxylic acid group during THIQ ring formation, as exemplified by patented methods using L- or D-tetrahydroisoquinoline-3-carboxylic acid precursors. The hydrochloride salt form was later developed to enhance solubility and stability for research applications.
Significance in Heterocyclic Chemistry
This compound occupies a critical niche in heterocyclic chemistry due to its dual functionality:
- THIQ Core : The tetrahydroisoquinoline skeleton provides rigidity and planar aromaticity, facilitating interactions with biological targets such as enzymes and receptors.
- Carboxylic Acid Group : The 7-position carboxylic acid enables hydrogen bonding and salt bridge formation, making it valuable in peptide mimetics and metal-chelating agents.
Its synthetic versatility is demonstrated in multicomponent reactions, such as the Ugi-azide/Heck cascade, which constructs complex heterocycles incorporating both tetrazole and THIQ moieties.
Position Within the Tetrahydroisoquinoline Alkaloid Family
This compound belongs to the THIQ alkaloid family, which includes naturally occurring and synthetic derivatives with diverse bioactivities. Unlike simpler THIQs (e.g., salsolinol or nuciferine), the 7-carboxylic acid substitution introduces polarity and acidity, altering its pharmacokinetic profile. It shares structural homology with pharmacologically active THIQs, such as:
- Praziquantel : A 1,2,3,4-tetrahydroisoquinoline derivative used as an antiparasitic agent.
- Erysotramidine : A natural THIQ alkaloid with a spirocyclic structure.
Table 2: Comparison of THIQ Alkaloid Substitution Patterns
| Compound | Substituents | Biological Role |
|---|---|---|
| 1,2,3,4-THIQ-7-carboxylic acid | 7-COOH, HCl salt | Synthetic intermediate |
| Salsolinol | 6,7-dihydroxy | Neurotransmitter analog |
| Papaverine | 1-benzyl, 6,7-dimethoxy | Vasodilator |
| Glaucine | 1,2,9,10-tetramethoxy | Antitussive agent |
Nomenclature and Classification Systems
The systematic IUPAC name reflects its structure: This compound. Key classification aspects include:
- Zwitterionic Nature : The protonated amine and deprotonated carboxylic acid enable salt formation, classified under hydrochlorides.
- CAS Registry : Multiple entries exist for its free acid (160346-57-6) and hydrochloride (220247-71-2) forms, emphasizing its dual ionic states.
- Stereochemical Notation : The L-(S) configuration at the 3-position is often specified in enantiomerically pure syntheses, critical for biological activity.
The compound’s classification in chemical databases (e.g., PubChem, ChemSrc) underscores its role as a building block in medicinal chemistry, particularly for protease inhibitors and PPARγ agonists.
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8;/h1-2,5,11H,3-4,6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOPPOUJUYGRIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697602 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220247-71-2 | |
| Record name | 7-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220247-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Multi-Step Organic Synthesis via Palladium-Catalyzed Hydrogenation
This method adapts principles from the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, modifying the substitution pattern to target the 7-carboxylate derivative.
- Benzyl Protection : React 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid precursor with benzyl bromide in an alkaline organic solvent (e.g., dichloromethane) to introduce a benzyl group at the nitrogen.
- Carboxylation : Treat the protected intermediate with butyllithium and carbon dioxide in tetrahydrofuran (THF) with TMEDA as a coordinating agent to install the carboxylic acid group.
- Debenzylation : Catalytic hydrogenation using 5% Pd/C under acidic conditions (e.g., HCl in methanol) removes the benzyl protecting group, yielding the hydrochloride salt.
Optimized Conditions (from analogous syntheses):
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Temperature | 50°C | 55°C | 65°C |
| Hydrogen Pressure | 1 atm | 1.5 atm | 4 atm |
| Solvent | Methanol | Ethanol | Methanol |
| Yield | 91% | 90.9% | 84% |
| Purity (HPLC) | >99% | >99% | <95% |
- Lower temperatures (50–55°C) and moderate hydrogen pressure (1–1.5 atm) maximize yield and purity.
- Methanol is preferred over ethanol for higher reaction efficiency.
Chemoenzymatic Deracemization
For enantiomerically pure products, enzymatic methods using D-amino acid oxidase (DAAO) enable kinetic resolution or deracemization of racemic carboxyl-substituted tetrahydroisoquinolines.
- Substrate Preparation : Synthesize racemic 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid via classical Pictet–Spengler cyclization.
- Enzymatic Resolution : Treat the racemate with Fusarium solani DAAO (FsDAAO) and ammonia-borane in a one-pot system to achieve >99% enantiomeric excess (ee).
Performance Metrics (based on 3-carboxyl analogs):
- Isolated Yield : 73–82%
- Reaction Time : 24–48 hours
- Scalability : Demonstrated at preparative scale (50–100 mmol)
Comparative Analysis of Methods
Characterization Data
- δ 9.59 (s, 2H) : HCl salt protons
- δ 7.52 (s, 1H) : Aromatic proton (C7 position)
- δ 4.29 (s, 2H) : Methylene adjacent to nitrogen
HPLC Purity : >99% under optimized conditions.
Análisis De Reacciones Químicas
Oxidation and Reduction Reactions
The tetrahydroisoquinoline core undergoes oxidation and reduction to form diverse derivatives. For example:
-
Oxidation : Using agents like KMnO₄ or CrO₃, the tetrahydroisoquinoline ring can be oxidized to aromatic isoquinoline derivatives .
-
Reduction : LiAlH₄ or NaBH₄ reduces carbonyl groups or modifies substituents (e.g., converting esters to alcohols) .
Substitution and Functionalization
The carboxylic acid and amine groups enable regioselective substitutions:
-
N-Acylation : Reacting with acyl chlorides (e.g., acetic anhydride or pyridine-2,6-bis(carbonyl chloride)) introduces amide bonds, forming ligands for coordination chemistry .
-
Esterification : Methanol and HCl convert the carboxylic acid to its methyl ester, a precursor for further derivatization .
Coordination Chemistry and Catalysis
Tetrahydroisoquinoline-carboxylic acid derivatives act as ligands for transition metals, forming complexes with Cu²⁺, Co²⁺/³⁺, and Fe³⁺. These coordination compounds exhibit catalytic activity in enantioselective reactions:
Table 1: Catalytic Performance in Henry Reaction (Nitroaldol Addition)
| Catalyst | Substrate | Temp. | Conversion | ee (%) | Configuration |
|---|---|---|---|---|---|
| Cu²⁺ complex | 4-Nitrobenzaldehyde | 0°C | 30% | 61.7 | R |
| Co³⁺ complex | 4-Nitrobenzaldehyde | 20°C | 100% | 6.1 | R |
| Co²⁺ complex | 4-Nitrobenzaldehyde | 20°C | 50% | 7.3 | S |
Key Findings :
-
The Cu²⁺ complex showed the highest enantioselectivity (61.7% ee) but low conversion (30%) .
-
Steric hindrance from 2-nitrobenzaldehyde reduced catalytic efficiency (12.3% ee) .
Table 2: Michael Addition Catalysis
| Catalyst | Substrate | Temp. | Conversion | ee (%) |
|---|---|---|---|---|
| Fe³⁺ complex | Ethyl 2-oxocyclohexanecarboxylate | 20°C | 100% | 7.2 |
Low enantioselectivity here suggests steric limitations of the ligand architecture .
Enzymatic Deracemization
A chemoenzymatic method using Fusarium solani D-amino acid oxidase (FsDAAO) enables redox deracemization of racemic tetrahydroisoquinoline carboxylic acids:
-
Process : Kinetic resolution followed by ammonia-borane reduction yields (S)-enantiomers with >99% ee .
-
Scale-Up : Preparative-scale reactions achieved 82% isolated yield for 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
Conformational Dynamics
NMR and computational studies reveal that amide derivatives (e.g., 2,6-bis[((3S)-3-(methoxycarbonyl)-tetrahydroisoquinolin-2-yl)carbonyl]pyridine) exist as mixtures of rotamers due to hindered rotation around C–N bonds. These conformers impact catalytic activity in enantioselective reactions .
Aplicaciones Científicas De Investigación
Structure and Composition
- Molecular Formula : C10H12ClNO2
- Molecular Weight : 213.66 g/mol
- CAS Number : 220247-71-2
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
| Storage Conditions | Inert atmosphere, Room Temperature |
Pharmacological Applications
THIQ-7-CA has shown promising results in the treatment of dopaminergic nerve diseases, particularly Parkinson's disease. Research indicates that derivatives of tetrahydroisoquinoline can enhance dopaminergic activity, making them potential candidates for neuroprotective drugs .
Case Study: Parkinson's Disease Treatment
A study highlighted the efficacy of THIQ derivatives in forming pharmaceutical compositions that combine with known dopaminergic drugs like levodopa. These combinations have been shown to improve therapeutic outcomes in patients suffering from Parkinson's disease .
Synthesis of Pharmaceuticals
THIQ-7-CA serves as a versatile intermediate in the synthesis of various bioactive compounds. Its unique structure allows it to mimic natural amino acids, thereby facilitating the design of peptidomimetics.
Example: Peptide Design
The incorporation of THIQ-7-CA into peptide sequences has led to the development of novel compounds that exhibit enhanced biological activity compared to their natural counterparts. For instance, substituting THIQ for proline in certain peptides has resulted in improved stability and activity .
Chemoenzymatic Synthesis
Recent advancements have demonstrated the use of chemoenzymatic methods for synthesizing optically pure THIQ derivatives. A notable method involves using D-amino acid oxidase from Fusarium solani, which exhibits high enantioselectivity and efficiency in producing enantiomerically pure compounds .
Table: Summary of Chemoenzymatic Methods
| Method | Enzyme Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| D-Amino Acid Oxidase | Fusarium solani M-0718 | 82 | >99 |
| Ammonia-Borane Combination | N/A | 73 | >99 |
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways:
Neurotransmitter Pathways: The compound can modulate neurotransmitter levels, potentially offering neuroprotective effects.
Enzyme Inhibition: It can inhibit specific enzymes involved in disease pathways, such as monoamine oxidase.
Receptor Binding: The compound may bind to specific receptors, altering cellular signaling pathways.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The tetrahydroisoquinoline scaffold is highly versatile, with modifications at positions 5, 6, 7, or 8 significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Substituent Position and Functional Group Variations
Actividad Biológica
1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride (THIQ) is a notable compound within the isoquinoline family, recognized for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.
Overview of this compound
THIQ belongs to a class of isoquinoline derivatives known for their significant roles in various biochemical processes. It has been shown to interact with numerous enzymes and proteins, influencing cellular functions and signaling pathways. Its potential applications span across medicinal chemistry, particularly in the development of drugs targeting neurodegenerative disorders and cancer.
Target Interactions:
THIQ and its derivatives exhibit interactions with several biological targets:
- αIIbβ3 Integrin: THIQ compounds act as antagonists to this integrin involved in platelet aggregation.
- Apoptosis Regulation: Certain THIQ derivatives bind to Bcl-2 and Mcl-1 proteins, which play critical roles in apoptosis regulation in cancer cells.
Cellular Effects:
THIQ influences various cellular processes:
- Modulation of signaling pathways related to cell proliferation and apoptosis.
- Impact on gene expression and cellular metabolism.
1. Anticancer Properties
Research indicates that THIQ derivatives possess significant anticancer activity. A study highlighted that specific THIQ modifications enhance binding affinity to apoptosis-regulating proteins. The lead compound showed a Ki value of 5.2 µM against Bcl-2 and induced apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner.
2. Metabolic Effects
KY-021, a derivative of THIQ, was identified as a potent PPAR gamma agonist with an EC50 of 11.8 nM. This compound effectively reduced plasma glucose and triglyceride levels in diabetic mouse models, suggesting its potential utility in treating metabolic disorders such as diabetes.
3. Neuroprotective Effects
THIQ compounds have demonstrated neuroprotective effects in various studies, indicating their potential application in treating neurodegenerative diseases .
Case Study 1: Anticancer Activity
A series of novel THIQ derivatives were synthesized and evaluated for anticancer activity. Modifications to the THIQ structure enhanced binding affinity to target proteins involved in apoptosis regulation. The study demonstrated that specific structural changes could significantly improve therapeutic efficacy.
Case Study 2: Metabolic Regulation
In animal models, KY-021 improved metabolic parameters by activating PPAR gamma pathways. It reduced triglyceride levels and improved glucose tolerance without notable toxicity over extended periods.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : Key synthetic routes involve cyclization of precursor amines with carbonyl compounds under acidic conditions. For example, protecting group strategies (e.g., Boc or Fmoc) can stabilize intermediates during ring closure. Catalysts like trifluoroacetic acid (TFA) or HCl are critical for deprotection and cyclization steps. Optimization requires monitoring reaction kinetics via TLC or HPLC and adjusting solvent polarity (e.g., DMF or THF) to enhance yield .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- HPLC with UV detection (e.g., C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended for biological assays) .
- NMR spectroscopy (¹H/¹³C) to verify stereochemistry and functional groups, particularly the carboxylic acid and tetrahydroisoquinoline backbone .
- Mass spectrometry (HRMS) for molecular weight confirmation .
Q. What in vitro assays are recommended for preliminary evaluation of its antiproliferative activity?
- Methodological Answer : Use cancer cell lines (e.g., colorectal carcinoma HCT-116) with MTT or SRB assays. Dose-response curves (0.1–100 µM) over 48–72 hours can determine IC₅₀ values. Include positive controls (e.g., 5-FU) and validate results with flow cytometry for apoptosis/necrosis markers .
Q. How should researchers ensure compound stability during long-term storage?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers under inert gas (argon). For solutions, use acidic buffers (pH 3–4) to prevent degradation, and avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can structural studies resolve stereochemical ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For example, in (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline, X-ray data (R factor <0.05) confirmed absolute configuration. Synchrotron radiation improves resolution for low-symmetry crystals .
Q. What experimental strategies address contradictions in biological activity data across different disease models?
- Methodological Answer : Cross-validate in vivo results using orthogonal models (e.g., murine colorectal cancer vs. xenograft models). Control for variables like dosing regimen, metabolic differences, and tumor microenvironment. Statistical meta-analysis of dose-response data can identify outlier studies .
Q. How can copper ion chelation studies elucidate its metal-binding properties?
- Methodological Answer : Employ UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands (e.g., 250–400 nm) at varying pH. Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry. Compare with natural chelators (e.g., GHK tripeptide) to assess competitive binding .
Q. What computational and biochemical methods are used to study its role as a conformationally constrained tyrosine analog in receptor-ligand interactions?
- Methodological Answer :
- Molecular docking : Simulate binding to opioid receptors using software like AutoDock Vina, focusing on rigid backbone alignment with tyrosine-binding pockets .
- Competitive radioligand assays : Use ³H-labeled DAMGO (μ-opioid agonist) to measure displacement efficacy (Ki values) in membrane preparations .
Q. How can researchers design derivatives to enhance blood-brain barrier (BBB) penetration for neurological applications?
- Methodological Answer : Introduce lipophilic substituents (e.g., trifluoromethyl groups) at the 7-position to improve logP values. Assess BBB permeability via in vitro models (e.g., MDCK-MDR1 monolayers) or PET imaging with radiolabeled analogs (e.g., ¹²³I derivatives) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
